molecular formula C13H8ClNO B1599496 11-Chlorodibenzo[b,f][1,4]oxazepine CAS No. 62469-61-8

11-Chlorodibenzo[b,f][1,4]oxazepine

Cat. No. B1599496
CAS RN: 62469-61-8
M. Wt: 229.66 g/mol
InChI Key: USQRYWGUCOATEU-UHFFFAOYSA-N
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Description

11-Chlorodibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C13H8ClNO . It is a derivative of dibenz[b,f][1,4]oxazepine .


Synthesis Analysis

There are several methods for synthesizing 11-Chlorodibenzo[b,f][1,4]oxazepine. One method involves the cyclocondensation of substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves a copper initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . A third method involves a [3+2] annulation between aqueous succinaldehyde and dibenzo[b,f][1,4]-oxazepines under metal-free conditions .


Molecular Structure Analysis

The molecular structure of 11-Chlorodibenzo[b,f][1,4]oxazepine is complex. It is a derivative of dibenz[b,f][1,4]oxazepine, which is a tricyclic compound . The structure of 11-Chlorodibenzo[b,f][1,4]oxazepine includes a chlorine atom, which adds to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 11-Chlorodibenzo[b,f][1,4]oxazepine are diverse. For example, it can undergo a [3+2] annulation with aqueous succinaldehyde to form tetracyclic oxazepine-fused pyrroles . It can also participate in copper-catalyzed reactions .


Physical And Chemical Properties Analysis

11-Chlorodibenzo[b,f][1,4]oxazepine has a molecular weight of 229.66 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 229.0294416 g/mol . Its topological polar surface area is 21.6 Ų .

Scientific Research Applications

Antidepressant

11-Chlorodibenzo[b,f][1,4]oxazepine is found in many physiologically active compounds, including antidepressants . It’s a key component in the structure of these medications, contributing to their therapeutic effects.

Analgesic

This compound is also found in analgesics . These are medications used to relieve pain, and the presence of 11-Chlorodibenzo[b,f][1,4]oxazepine enhances their effectiveness.

Calcium Channel Antagonist

11-Chlorodibenzo[b,f][1,4]oxazepine acts as a calcium channel antagonist . These are drugs that disrupt the movement of calcium through calcium channels, which can help in the treatment of several cardiovascular disorders.

Histamine H4 Receptor Agonist

This compound is a histamine H4 receptor agonist . These are drugs that bind to and activate the histamine H4 receptor, which can be beneficial in treating inflammatory and immune disorders.

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitor

11-Chlorodibenzo[b,f][1,4]oxazepine is a non-nucleoside HIV-1 reverse transcriptase inhibitor . This means it can inhibit the reverse transcriptase enzyme of HIV-1, preventing the virus from replicating.

Lachrymatory Agent

This compound is also a lachrymatory agent . These are substances that cause tears or stinging of the eyes, and are often used in self-defense sprays.

Norepinephrine Uptake Inhibitor

11-Chlorodibenzo[b,f][1,4]oxazepine is a tricyclic norepinephrine uptake inhibitor . This means it can increase the amount of norepinephrine in the brain by reducing its reuptake into neurons, which can help in the treatment of certain psychiatric disorders.

Research Chemical

Lastly, 11-Chlorodibenzo[b,f][1,4]oxazepine is used as a research chemical . It’s used in laboratories for the development and testing of new pharmaceutical drugs.

Mechanism of Action

Target of Action

11-Chlorodibenzo[b,f][1,4]oxazepine is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives, such as loxapine and amoxapine, are known for their antipsychotic and antidepressant action . They are used as agents in the treatment of psychiatric disorders . The primary targets of these compounds are likely to be similar to those of loxapine and amoxapine, which include various neurotransmitter receptors in the brain .

Mode of Action

Based on its structural similarity to loxapine and amoxapine, it is likely to interact with neurotransmitter receptors in the brain . This interaction can lead to changes in neurotransmitter levels, which can result in altered mood and behavior .

Biochemical Pathways

Given its structural similarity to loxapine and amoxapine, it may affect similar pathways . These could include pathways involving neurotransmitters such as dopamine and serotonin, which are known to play crucial roles in mood regulation .

Pharmacokinetics

Based on its structural similarity to other dibenzo[b,f][1,4]oxazepine derivatives, it is likely to have similar pharmacokinetic properties .

Result of Action

Based on its structural similarity to loxapine and amoxapine, it is likely to have similar effects, which could include alterations in neurotransmitter levels and subsequent changes in mood and behavior .

Action Environment

The action, efficacy, and stability of 11-Chlorodibenzo[b,f][1,4]oxazepine are likely to be influenced by various environmental factors. These could include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices .

properties

IUPAC Name

6-chlorobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQRYWGUCOATEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427657
Record name 11-Chlorodibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Chlorodibenzo[b,f][1,4]oxazepine

CAS RN

62469-61-8
Record name 11-Chlorodibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (1.00 g, 4.74 mmol) and phosphorus oxychloride (40 mL) was stirred for 5 h at reflux. The reaction mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was dissolved into AcOEt and washed with water and brine. The organic layer was dried (Na2SO4), filtered and concentrated to give an orange oil. The residue was purified by silica gel column chromatography with EtOAc (10%) in Hexanes to afford 1 (939 mg, 86%) as a yellow solid. LRMS (ESI): (calc) 229.0. (found) 230.1 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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